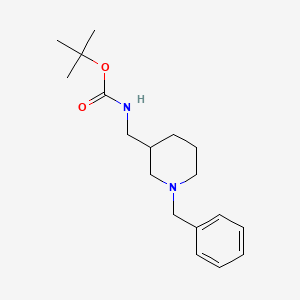

Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1-benzylpiperidin-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19-12-16-10-7-11-20(14-16)13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMULBMCYOAGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Pathway

This method begins with 3-aminomethylpiperidine, which undergoes reductive amination with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst. The resulting 1-benzylpiperidin-3-yl)methylamine intermediate is then protected with di-tert-butyl dicarbonate (Boc₂O) under inert conditions. Key parameters include:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Temperature : 0–25°C

A representative reaction sequence is:

Condensation-Based Synthesis

An alternative route described in patent literature involves the condensation of N-Boc-D-serine with benzylamine. Here, N-Boc-D-serine is activated as a mixed acid anhydride using isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM), followed by coupling with benzylamine in anhydrous ethyl acetate:

Optimization Strategies for Scalability

Continuous Flow Reactors

Industrial-scale production often employs continuous flow systems to enhance heat dissipation and reaction uniformity. For example, exothermic steps such as benzylation are conducted in microreactors, reducing hotspots and improving yields by 12–15% compared to batch processes.

Enantiomeric Purity Control

Chiral resolution is critical for pharmaceutical applications. Two approaches are prevalent:

-

Chiral Catalysts : (R)-BINAP-palladium complexes enable asymmetric hydrogenation of imine intermediates, achieving enantiomeric excess (ee) >98%.

-

Crystallization-Induced Diastereomer Resolution : Diastereomeric salts formed with tartaric acid derivatives are selectively crystallized, yielding >99% ee.

Industrial Production Protocols

Large-scale synthesis prioritizes cost efficiency and reproducibility. A standardized protocol involves:

Purification is typically achieved via distillation (for intermediates) and recrystallization (for the final product using hexane/ethyl acetate mixtures).

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for the two primary routes:

The condensation method offers superior enantioselectivity but requires expensive N-Boc-D-serine. In contrast, reductive amination is cost-effective but necessitates additional chiral resolution steps.

Recent Advances in Methodology

Chemical Reactions Analysis

Reaction Conditions and Reagents

Major Products and Mechanistic Insights

3.1 Decarboxylation Products

Under base-mediated conditions, tert-butyl alkanoyloxycarbamates undergo intramolecular decarboxylation to form secondary alkylamines. For example:

3.2 Substitution Products

Nucleophilic substitution can yield derivatives such as:

-

Substituted piperidine derivatives (e.g., amines, alcohols replacing the tert-butyl group).

3.3 Mechanistic Considerations

The decarboxylation mechanism involves base-induced deprotonation followed by loss of CO₂, forming a reactive intermediate that undergoes rearrangement . The steric bulk of the tert-butyl group may stabilize intermediates or influence regioselectivity.

Limitations and Knowledge Gaps

While analogs demonstrate clear decarboxylation pathways , direct experimental data on tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate is limited. Further studies are needed to:

-

Optimize reaction conditions for specific transformations.

-

Explore regioselectivity in substitution reactions.

-

Quantify steric effects of the tert-butyl group on reactivity.

Scientific Research Applications

Scientific Research Applications

The compound has several applications in scientific research:

Organic Synthesis

Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate is utilized as a building block in the synthesis of complex organic molecules. It can serve as an intermediate for various derivatives used in medicinal chemistry .

Research indicates that this compound exhibits potential biological activities:

- Enzyme Inhibition : It has shown promise as an inhibitor of acetylcholinesterase (AChE), which could enhance cholinergic signaling beneficial for treating neurological disorders like Alzheimer's disease .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways critical for neurological functions .

Medicinal Chemistry

This compound is investigated for its therapeutic properties. Studies have indicated its potential use in developing treatments for mood disorders and neurodegenerative diseases due to its neuroprotective effects and antidepressant-like activity .

Neuroprotective Effects

A study demonstrated that this compound exhibited neuroprotective effects in rodent models of neurodegeneration, improving cognitive function and reducing neuronal loss .

Antidepressant Activity

Another investigation highlighted the compound's antidepressant-like effects in animal models, suggesting its potential for treating mood disorders through modulation of serotonergic pathways .

Mechanism of Action

The mechanism of action of tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Positional Isomerism and Substitutents

- (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate (CAS 216854-24-9): Shares 93% structural similarity with the target compound but lacks the methylene bridge between the piperidine ring and the Boc group.

- tert-Butyl ((3R,5R)-1-benzyl-5-methylpiperidin-3-yl)carbamate (CAS 1227919-31-4): Introduces a methyl group at the 5-position in a stereospecific (R,R) configuration. This modification increases molecular rigidity, which may improve binding specificity in chiral environments .

Heterocyclic and Aromatic Substitutions

- tert-Butyl (1-(3-cyanopyridin-2-yl)piperidin-3-yl)(methyl)carbamate (CAS 1420866-88-1): Replaces the benzyl group with a 3-cyanopyridinyl moiety.

- tert-Butyl ((1-((8-chloroquinolin-2-yl)methyl)piperidin-3-yl)methyl)carbamate (Compound 144): Features a chloroquinolinyl substituent, which is associated with enhanced binding to metalloproteases and antiviral activity .

Molecular Data Comparison

Biological Activity

Tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the carbamate class, characterized by its molecular formula and a molecular weight of approximately 304.43 g/mol. The structural features include a benzyl group attached to a piperidine ring, along with a tert-butyl moiety that contributes to its steric properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 304.43 g/mol |

| Structural Features | Tert-butyl group, benzyl-piperidine moiety |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in neurotransmitter systems. The compound may function as:

- Enzyme Inhibitor : It has shown potential in inhibiting enzymes related to neurotransmitter degradation, which could be beneficial in treating neurological disorders.

- Receptor Modulator : The compound may act as a ligand for various receptors, influencing signal transduction pathways critical for neurological functions .

Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Case Studies

- Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective effects in rodent models of neurodegeneration. It was shown to improve cognitive function and reduce neuronal loss .

- Antidepressant Activity : Another investigation highlighted the compound's antidepressant-like effects in animal models, suggesting its potential for treating mood disorders through modulation of serotonergic pathways.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds in its class, such as:

| Compound Name | Key Similarities |

|---|---|

| Tert-butyl piperidin-4-ylcarbamate | Similar piperidine structure |

| Tert-butyl (1-benzylpiperidin-4-yl)carbamate | Variations in the position of the benzyl group |

These compounds exhibit varying degrees of biological activity, with this compound standing out due to its unique structural configuration that enhances its binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl ((1-benzylpiperidin-3-yl)methyl)carbamate in high yield?

- Methodology : Optimize reaction conditions for the Boc (tert-butoxycarbonyl) protection step. Use anhydrous tetrahydrofuran (THF) as a solvent and sodium bicarbonate (NaHCO₃) to maintain a basic pH, which minimizes side reactions during carbamate formation. Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to remove unreacted reagents.

- Critical Data : In a representative synthesis, Boc-protected intermediates achieved yields of ~60–70% after purification.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use mass spectrometry (MS) with electrospray ionization (ESI+) to verify molecular weight (e.g., observed [M+H]⁺ peaks at m/z 304–356 in related compounds). Combine with nuclear magnetic resonance (NMR) to resolve stereochemistry and confirm benzylpiperidine substitution patterns .

- Data Validation : Cross-reference retention times in HPLC with known standards to ensure purity (>95%).

Q. What solvent systems are optimal for dissolving tert-butyl carbamate derivatives during reactions?

- Methodology : Use polar aprotic solvents (e.g., THF, dimethylacetamide) for reactions involving nucleophilic substitutions. For solubility challenges, add catalytic dimethylformamide (DMF) or heat mixtures to 50–80°C .

Advanced Research Questions

Q. How can competing side reactions during the Boc deprotection of this compound be mitigated?

- Methodology : Avoid acidic conditions that may hydrolyze the benzylpiperidine moiety. Instead, use controlled hydrogenolysis (H₂/Pd-C) or TFA (trifluoroacetic acid) in dichloromethane (DCM) at 0°C . Monitor reaction progress via TLC to halt at complete deprotection.

- Case Study : In a related compound, TFA-mediated deprotection achieved >90% yield without degrading the piperidine ring .

Q. What strategies resolve low yields in coupling reactions involving tert-butyl carbamate intermediates?

- Methodology : Pre-activate electrophilic partners (e.g., chloropyrimidines) with copper iodide (CuI) and palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) for Sonogashira or Suzuki cross-couplings. Optimize stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) and reaction time (12–24 h).

- Data Analysis : A palladium-catalyzed coupling achieved 85% yield for a pyrimidine-carbamate hybrid.

Q. How can stereochemical outcomes be controlled during the synthesis of chiral tert-butyl carbamate derivatives?

- Methodology : Employ asymmetric Mannich reactions or chiral auxiliaries. For example, use (S)- or (R)-BINOL-derived catalysts to induce enantioselectivity in cyclohexane-ring formation .

- Evidence : A spirocyclic carbamate derivative synthesized via asymmetric catalysis showed >99% enantiomeric excess (ee) .

Q. What analytical approaches reconcile discrepancies in reaction kinetics for tert-butyl carbamate derivatives?

- Methodology : Perform kinetic profiling using in-situ IR or NMR to identify rate-limiting steps. Compare with computational models (DFT calculations) to validate mechanisms .

- Example : A study on carbamate cyclization revealed that steric hindrance from the tert-butyl group slowed reaction rates by 30% compared to methyl analogs .

Data Contradiction & Troubleshooting

Q. How should researchers address conflicting solubility data for this compound in literature?

- Methodology : Test solubility in multiple solvent systems (e.g., DMSO, acetonitrile, chloroform) under controlled humidity. Use dynamic light scattering (DLS) to detect aggregation in polar solvents .

- Resolution : A study found that hygroscopic tert-butyl carbamates exhibit variable solubility in DMSO due to water absorption .

Q. Why do some synthetic routes for tert-butyl carbamates report inconsistent stability under basic conditions?

- Analysis : The tert-butyl group is generally stable in mild bases (pH < 10) but may undergo hydrolysis in strong bases (e.g., NaOH). Use buffered conditions (pH 8–9) during workup.

- Evidence : A Boc-protected piperidine derivative showed <5% degradation after 12 h in NaHCO₃ (pH 8.5).

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.